(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone
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Overview
Description
(S)-[1,1’-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl core, an oxadiazole ring, and an imidazo[4,5-c]pyridine moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1,1’-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the oxadiazole ring and the imidazo[4,5-c]pyridine moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-[1,1’-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The biphenyl core and other aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-[1,1’-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-[1,1’-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative with different chemical properties.
N4,N4′-Diphenyl-N4,N4′-di-m-tolyl-[1,1′-biphenyl]-4,4′-diamine: Another biphenyl-based compound with distinct functional groups.
Uniqueness
(S)-[1,1’-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone is unique due to its combination of a biphenyl core, an oxadiazole ring, and an imidazo[4,5-c]pyridine moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H23N5O2 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[(6S)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C28H23N5O2/c1-18-6-5-9-22(14-18)26-31-27(35-32-26)25-15-23-24(30-17-29-23)16-33(25)28(34)21-12-10-20(11-13-21)19-7-3-2-4-8-19/h2-14,17,25H,15-16H2,1H3,(H,29,30)/t25-/m0/s1 |
InChI Key |
SHIJDEYILNFNIX-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)[C@@H]3CC4=C(CN3C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)NC=N4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC4=C(CN3C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)NC=N4 |
Origin of Product |
United States |
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